Decitabine Impurity 2 (beta-Isomer)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

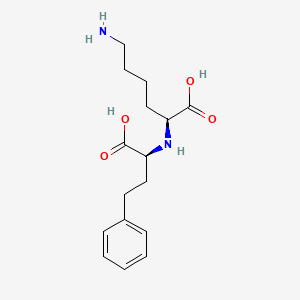

Decitabine Impurity 2 (beta-Isomer) is an impurity of Decitabine . It is a chemotherapeutic pyrimidine nucleoside analogue . The chemical name is (2R,3S,5R)-5-Methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate . It has a molecular formula of C22H24O6 .

Synthesis Analysis

The synthesis of Decitabine Impurity 2 (beta-Isomer) involves complex chemical reactions. A high-performance liquid chromatography method has been developed and validated for determining related substances of Decitabine . The resolution was achieved on an Inertsil ODS 3V, 250×4.6 mm, 5µm column with a gradient elution at a flow rate of 1.2 mL/min using a mobile phase A as Ammonium acetate buffer solution and mobile phase B as water: acetonitrile (10:90% v/v) at wavelength 254 nm by a UV detector .Molecular Structure Analysis

The molecular structure of Decitabine Impurity 2 (beta-Isomer) can be found in various databases such as PubChem . The molecular weight is 384.43 .Chemical Reactions Analysis

The chemical reactions involving Decitabine Impurity 2 (beta-Isomer) are complex and involve multiple steps. A study has investigated the physicochemical stability of decitabine both in diluted infusion bags and in sterile water reconstituted syringes at 4 °C for 0, 24, 48, and 72 h .Physical and Chemical Properties Analysis

The physical and chemical properties of Decitabine Impurity 2 (beta-Isomer) can be found in databases like PubChem . It has a molecular formula of C22H24O6 .Scientific Research Applications

Effects on Gene Expression

Decitabine, also known as 5-Aza-2′-deoxycytidine (AzaD), is a deoxycytidine analog that activates methylated and silenced genes by promoter demethylation. It affects gene expression through several mechanisms, including those independent of DNA demethylation. The effects of AzaD on gene expression are highly context-dependent and vary under different environmental settings, highlighting its complex interaction with the genome (Seelan et al., 2018).

Therapeutic Effects in Hematologic Malignancies

Decitabine exhibits therapeutic effects in patients with hematologic malignancies by inhibiting DNA methyltransferase, leading to global and gene-specific promoter hypomethylation and activation of gene expression. However, its clinical activity's connection to demethylating activity remains partially understood, indicating the involvement of hypomethylation-independent mechanisms (Oki et al., 2007).

Role in Epigenetic Modifications

As a hypomethylating agent, Decitabine plays a crucial role in epigenetic modifications, particularly in the treatment of myeloid neoplasms. It works by inhibiting DNA methyltransferases, leading to the demethylation of aberrantly methylated promoter regions of genes implicated in the pathogenesis of myeloid neoplasms (El Fakih et al., 2018).

Mechanism of Action

Target of Action

The primary target of Decitabine Impurity 2 (beta-Isomer) is DNA methyltransferases . These enzymes are responsible for adding a methyl group to the DNA molecule, which can significantly affect gene expression .

Mode of Action

Decitabine Impurity 2 (beta-Isomer) is a nucleoside analogue that integrates into cellular DNA and inhibits the action of DNA methyltransferases . This leads to global hypomethylation and corresponding alterations in gene expression .

Biochemical Pathways

The primary biochemical pathway affected by Decitabine Impurity 2 (beta-Isomer) is DNA methylation . By inhibiting DNA methyltransferases, Decitabine Impurity 2 (beta-Isomer) prevents the addition of a methyl group to the DNA molecule, leading to hypomethylation . This hypomethylation can result in the expression of previously silent tumor suppressor genes .

Pharmacokinetics

It is known that the compound is incorporated into dna upon replication . This suggests that its bioavailability and distribution within the body may be influenced by the rate of cell division .

Result of Action

The primary result of the action of Decitabine Impurity 2 (beta-Isomer) is the induction of DNA hypomethylation and corresponding alterations in gene expression . This can lead to the expression of previously silent tumor suppressor genes, which can inhibit the proliferation of cancerous cells .

Action Environment

The action of Decitabine Impurity 2 (beta-Isomer) is division-dependent, meaning the cells have to divide in order for the pharmaceutical to act . Therefore, cancer cells which divide much more rapidly than most other cells in the body will be more severely affected by Decitabine Impurity 2 (beta-Isomer) just because they replicate more .

Future Directions

The future directions of research on Decitabine Impurity 2 (beta-Isomer) could involve optimizing dosing schedules to maximize hypomethylation . Combination therapies that augment the epigenetic effect of decitabine will likely improve responses and extend its use for the treatment of other malignancies .

Biochemical Analysis

Biochemical Properties

Decitabine Impurity 2 (beta-Isomer) plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with DNA methyltransferases, which are enzymes responsible for adding methyl groups to DNA. This interaction can inhibit the activity of DNA methyltransferases, leading to changes in DNA methylation patterns. Additionally, Decitabine Impurity 2 (beta-Isomer) can interact with cytidine deaminase, an enzyme involved in the deamination of cytidine and its analogs. These interactions can affect the stability and activity of the compound in biochemical reactions .

Cellular Effects

Decitabine Impurity 2 (beta-Isomer) has significant effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate T-cell homeostasis and restore immune tolerance in immune thrombocytopenia by promoting the generation and differentiation of regulatory T cells and inhibiting the activation of STAT3 . These effects can lead to changes in the immune response and overall cellular function.

Molecular Mechanism

The molecular mechanism of Decitabine Impurity 2 (beta-Isomer) involves its incorporation into DNA, where it acts as a nucleoside analog. Once incorporated, it can inhibit DNA methyltransferases, leading to DNA hypomethylation and subsequent changes in gene expression. At high doses, Decitabine Impurity 2 (beta-Isomer) can produce DNA adducts that result in DNA synthesis arrest and cytotoxicity. At lower doses, it can induce gene reactivation and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Decitabine Impurity 2 (beta-Isomer) can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the immunomodulatory effects of decitabine, including its impurities, can be sustained over time, leading to prolonged responses in certain conditions such as immune thrombocytopenia . Additionally, the compound’s stability in various experimental conditions can affect its efficacy and potency.

Dosage Effects in Animal Models

The effects of Decitabine Impurity 2 (beta-Isomer) can vary with different dosages in animal models. At lower doses, the compound may exhibit immunomodulatory effects, while higher doses can lead to cytotoxicity and adverse effects. For example, in studies involving myelodysplastic syndromes, decitabine and its impurities have been shown to induce DNA hypomethylation and alter gene expression at therapeutic doses, while higher doses can result in myelosuppression and other toxic effects .

Metabolic Pathways

Decitabine Impurity 2 (beta-Isomer) is involved in several metabolic pathways, including those mediated by cytidine deaminase and deoxycytidine kinase. These enzymes play a crucial role in the activation and inactivation of the compound. Cytidine deaminase can deaminate the compound, leading to its inactivation, while deoxycytidine kinase can phosphorylate it, converting it into its active form . These metabolic pathways can influence the compound’s efficacy and stability in biological systems.

Transport and Distribution

The transport and distribution of Decitabine Impurity 2 (beta-Isomer) within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported into cells via nucleoside transporters, where it is subsequently phosphorylated by kinases to generate its active form. Once inside the cell, the compound can be distributed to different cellular compartments, including the nucleus, where it exerts its effects on DNA methylation and gene expression .

Subcellular Localization

Decitabine Impurity 2 (beta-Isomer) is primarily localized in the nucleus, where it interacts with DNA and DNA methyltransferases. The compound’s subcellular localization is crucial for its activity, as it needs to be incorporated into DNA to exert its effects. Additionally, the compound may undergo post-translational modifications that direct it to specific nuclear compartments, further influencing its activity and function .

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Decitabine Impurity 2 (beta-Isomer) involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": ["5-Azacytosine", "Methyl iodide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol"], "Reaction": ["1. Methyl iodide is added to a solution of 5-Azacytosine in anhydrous methanol to form N-methyl-5-azacytosine.", "2. Sodium hydroxide is added to the solution to form the sodium salt of N-methyl-5-azacytosine.", "3. Hydrochloric acid is added to the solution to protonate the N-methyl-5-azacytosine and form 5-methylcytosine.", "4. Sodium bicarbonate is added to the solution to deprotonate the 5-methylcytosine and form the corresponding salt.", "5. The salt is extracted with ethyl acetate and the organic layer is dried over sodium sulfate.", "6. The solvent is removed under reduced pressure to obtain the crude product.", "7. The crude product is purified by column chromatography using a mixture of ethyl acetate and methanol as the eluent to obtain Decitabine Impurity 2 (beta-Isomer)."] } | |

CAS No. |

78185-65-6 |

Molecular Formula |

C22H24O6 |

Molecular Weight |

384.4 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |

InChI |

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1 |

InChI Key |

MTMWQYDEGWXCTH-XUVXKRRUSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)OC)OC(=O)C3=CC=C(C=C3)C |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((S)-3-((R)-1-ethoxy-1-oxo-4-phenylbutan-2-ylamino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid hydrochloride](/img/structure/B601000.png)

phosphoryl]acetic acid](/img/structure/B601002.png)

![4-tert-butyl-N-[6-[2-[6-[(4-tert-butylphenyl)sulfonylamino]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]oxyethoxy]-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide](/img/structure/B601009.png)